molecular formula C12H13ClN2O2 B1403743 tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate CAS No. 1391821-37-6

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate

Cat. No. B1403743
M. Wt: 252.69 g/mol
InChI Key: MZNHXBAQIVZMHE-UHFFFAOYSA-N
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Description

“tert-Butyl (5-chloropyridin-2-yl)methylcarbamate” is a chemical compound with the CAS Number: 67938-77-6 . It has a molecular weight of 242.7 and its IUPAC name is tert-butyl (5-chloro-2-pyridinyl)methylcarbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7H2,1-3H3,(H,14,15) .


Physical And Chemical Properties Analysis

This compound is a solid with a density of 1.2±0.1 g/cm³ . It has a boiling point of 349.4±32.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 59.4±3.0 kJ/mol . The flash point is 165.1±25.1 °C .

Scientific Research Applications

Applications in Chemical Synthesis

Synthesis of Pyrimidinyl Acetonitrile Tert-butyl 2-cyano-2-(4,6-dimethoxypyrimidin-2-yl) acetate is prepared from 2-chloro-4,6-dimethoxypyrimidine and tert-butyl cyanoacetate. This derivative is a precursor for the synthesis of 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile, indicating its utility in chemical synthesis and the preparation of specific pyrimidinyl compounds (Jin Dong-yuan, 2010).

Synthesis of Pyrazoles Tert-butyl cyanoacetate is involved in the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles. The reactivity of this compound in different reaction media has been studied to understand the regioselectivity of the product, highlighting its role in the formation of pyrazoles with high specificity (M. Martins et al., 2012).

Synthesis of Pyridinyl Derivatives Tert-butyl cyanoacetate is used in reactions to synthesize 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives. This showcases the chemical's involvement in reactions to create compounds with a pyridinyl core, which are significant in various chemical applications (A. Shatsauskas et al., 2017).

Applications in Material Science

Synthesis of Luminescent Derivatives Tert-butyl cyanoacetate derivatives like tert-butyl 2-(2-tert-butyl-4H-pyran-4-ylidene)-2- ethyl-2-cyanoacetate (KWK-1TB) are synthesized and studied for their optical properties. These compounds exhibit absorption and emission maxima in specific regions, making them potential candidates for use in organic light-emitting diodes and organic lasers (E. Zarins et al., 2012).

Safety And Hazards

This compound is an irritant . The safety information includes the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)9(6-14)10-5-4-8(13)7-15-10/h4-5,7,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNHXBAQIVZMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-(5-chloropyridin-2-yl)-2-cyanoacetate

Citations

For This Compound
1
Citations
MJ Goldfogel, CR Jamison, SA Savage… - … Process Research & …, 2021 - ACS Publications
The development and implementation of two process syntheses to provide BMS-986224, an agonist of the APJ receptor, are reported. The first-generation synthesis of BMS-986224 …
Number of citations: 5 pubs.acs.org

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